PK 11195

Descripción general

Descripción

La sacarosa, comúnmente conocida como azúcar de mesa, es un disacárido compuesto por subunidades de glucosa y fructosa. Se produce naturalmente en las plantas y es el principal constituyente del azúcar blanco. La sacarosa tiene la fórmula molecular C₁₂H₂₂O₁₁ y se utiliza ampliamente como edulcorante en varios productos alimenticios .

Mecanismo De Acción

La sacarosa ejerce sus efectos a través de varios mecanismos:

Fuente de Energía: La sacarosa se descompone en glucosa y fructosa, que luego se metabolizan para producir energía.

Molécula de Señalización: La sacarosa actúa como una molécula de señalización en las plantas, regulando varios procesos fisiológicos.

Agente Osmótico: La sacarosa ayuda a mantener el equilibrio osmótico en las células .

Análisis Bioquímico

Biochemical Properties

PK 11195 plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomoleculesThis interaction is crucial for the regulation of mitochondrial functions, including cholesterol transport and steroidogenesis . This compound also interacts with adenosine triphosphate (ATP)-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), multidrug resistance protein (MRP), and breast cancer resistance protein (BCRP), inhibiting their drug efflux functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux, thereby chemosensitizing cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TSPO. This modulation can lead to changes in mitochondrial ATP production, mitochondrial mass, and the expression of genes involved in apoptosis and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peripheral benzodiazepine receptor (PBR) or TSPO. This binding induces conformational changes in the receptor, which in turn affects its interaction with other proteins and enzymes. This compound stimulates Pgp-associated adenosine triphosphatase (ATPase) activity and causes conformational changes in Pgp, suggesting that it modulates Pgp-mediated efflux by direct transporter interactions . Additionally, this compound promotes mitochondrial apoptosis through a PBR-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under standard storage conditions and can be stored for up to 12 months . Over time, this compound can inhibit disease onset and progression in animal models of autoimmune arthritis when administered daily . Long-term effects of this compound include its potential to decrease inflammation and prevent cognitive impairment in animal models of sepsis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on autoimmune arthritis, daily injections of this compound at 1 mg/kg inhibited disease onset, while a higher dose of 3 mg/kg inhibited established disease progression . In an animal model of sepsis, a dose of 3 mg/kg of this compound was effective in reducing inflammation and preventing cognitive impairment . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction affects mitochondrial cholesterol transport and the regulation of apoptosis and necrosis pathways . This compound also inhibits the activity of ATP-binding cassette (ABC) transporters, which play a role in drug metabolism and resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction facilitates its localization to mitochondria, where it exerts its effects on mitochondrial functions . This compound also binds to plasma-membrane sites in Pgp-expressing cells, suggesting its involvement in membrane transport processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. Studies have shown that this compound binding correlates with the specific activity of mitochondrial enzymes such as monoamine oxidase and succinate dehydrogenase . This localization is crucial for its role in modulating mitochondrial functions and inducing apoptosis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sacarosa se deriva principalmente de la caña de azúcar y la remolacha azucarera. El proceso de extracción implica triturar el material vegetal para extraer el jugo, que luego se purifica y cristaliza para obtener sacarosa pura. En el laboratorio, la sacarosa se puede hidrolizar calentando con ácido clorhídrico o ácido sulfúrico diluido para producir glucosa y fructosa .

Métodos de Producción Industrial: En entornos industriales, la sacarosa se produce a través de una serie de pasos:

Extracción: La caña de azúcar o la remolacha azucarera se trituran para extraer el jugo.

Purificación: El jugo se purifica eliminando las impurezas mediante filtración y clarificación.

Cristalización: El jugo purificado se concentra y cristaliza para formar azúcar cruda.

Refino: El azúcar cruda se refina aún más para producir sacarosa pura

Análisis De Reacciones Químicas

Tipos de Reacciones: La sacarosa experimenta varias reacciones químicas, que incluyen:

Hidrólisis: La sacarosa se hidroliza en glucosa y fructosa en presencia de agua y un catalizador ácido.

Combustión: La sacarosa se quema para producir dióxido de carbono y agua.

Deshidratación: La sacarosa se puede deshidratar con ácido sulfúrico para producir carbono y agua .

Reactivos y Condiciones Comunes:

Ácido Clorhídrico: Utilizado para la hidrólisis.

Ácido Sulfúrico: Utilizado para la deshidratación.

Oxígeno: Necesario para la combustión.

Productos Principales:

Glucosa y Fructosa: Productos de la hidrólisis.

Dióxido de Carbono y Agua: Productos de la combustión.

Carbono: Producto de la deshidratación .

Aplicaciones Científicas De Investigación

La sacarosa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar para calibrar instrumentos y en diversas reacciones químicas.

Biología: Sirve como fuente de carbono en los medios de cultivo celular y se utiliza en la centrifugación en gradiente de densidad.

Medicina: Se utiliza en formulaciones farmacéuticas como edulcorante y estabilizador.

Industria: Se emplea en el procesamiento de alimentos, la fermentación y como materia prima para la producción de biocombustibles .

Comparación Con Compuestos Similares

La sacarosa a menudo se compara con otros disacáridos como la lactosa y la maltosa:

Lactosa: Compuesta por glucosa y galactosa. Se encuentra en la leche.

Maltosa: Compuesta por dos moléculas de glucosa. Se encuentra en los granos en germinación.

Fructosa: Un monosacárido que se encuentra en las frutas y la miel.

Glucosa: Un monosacárido que es la principal fuente de energía para las células

Singularidad de la Sacarosa:

Dulzura: La sacarosa es uno de los carbohidratos naturales más dulces.

Azúcar no Reductor: A diferencia de la lactosa y la maltosa, la sacarosa no tiene un grupo aldehído libre, lo que la convierte en un azúcar no reductor

Propiedades

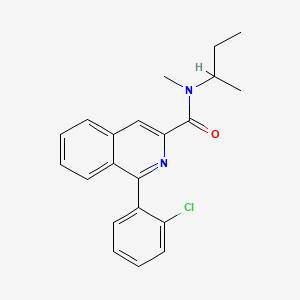

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.